Methyl 3-aminopyrrolidine-1-carboxylate
Description
Properties
CAS No. |
233764-45-9 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |
InChI Key |
SSYCZLYRZHEWQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(C1)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Methyl 3-aminopyrrolidine-1-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.
Key Applications:
- Building Block for Complex Molecules: It is used in the synthesis of pharmaceuticals and agrochemicals, providing essential functional groups for further modifications.
- Combinatorial Chemistry: The compound is employed in combinatorial libraries to discover new drug candidates and optimize existing ones.
Biological Research
In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand enables researchers to investigate various biological processes.
Key Applications:
- Enzyme Mechanisms: The compound aids in understanding how enzymes function by serving as a substrate or inhibitor.
- Protein-Ligand Interactions: It is used to explore the binding affinities and specificities of proteins, which is critical for drug design.
Medicinal Chemistry
This compound plays a significant role in medicinal chemistry as a precursor for synthesizing pharmaceutical compounds. Its derivatives are being investigated for their potential therapeutic effects.
Case Studies:
- Neuronal Nitric Oxide Synthase Inhibition: Research has indicated that derivatives of this compound can selectively inhibit neuronal nitric oxide synthase, which is important for preventing brain injuries and treating neurological disorders .
- Anticancer Activity: Various studies have demonstrated that pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy .
Agrochemical Applications
The compound is also used in the production of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant processes without harming non-target species.
Key Applications:
- Synthesis of Agrochemicals: this compound serves as an intermediate in creating effective agrochemical agents that enhance crop yield and protect against pests.
Comparison with Similar Compounds
Structural and Functional Differences
The primary structural variations among analogs of Methyl 3-aminopyrrolidine-1-carboxylate lie in the ester group and stereochemistry. Key compounds include:
*Hydrochloride salt CAS.
Physical and Chemical Properties
- Methyl ester: Limited data available, but its hydrochloride salt has a molecular weight of 180.63 g/mol . The free base is expected to have lower boiling points compared to bulkier esters.
- tert-Butyl ester : Boiling point 115°C (at 4 mmHg), density 1.02 g/cm³, refractive index 1.4715 . The tert-butyl group increases solubility in organic solvents and stability under basic conditions.
- Benzyl ester : Density 1.155 g/mL, boiling point ~315°C (decomposition likely), air-sensitive . Higher lipophilicity makes it suitable for specific coupling reactions.
Key Research Findings
- Synthetic Utility: tert-Butyl 3-aminopyrrolidine-1-carboxylate is pivotal in automated flow synthesis, enabling high-throughput production of spirocyclic compounds .
- Chiral Applications : The (R)-enantiomer (CAS 147081-49-0) is emphasized in drug development due to its stereospecific interactions with biological targets .
- Deprotection Strategies: Benzyl esters offer a distinct advantage in hydrogenolysis-driven deprotection, complementary to acid-labile tert-butyl groups .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 3-aminopyrrolidine-1-carboxylate, and how is its purity validated?
- Methodological Answer: The compound is typically synthesized via carbamate protection of the pyrrolidine amine, followed by functionalization. For example, tert-butyl analogs (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are prepared using Boc-protection strategies . Purity is confirmed via thin-layer chromatography (TLC; e.g., Rf 0.29 in hexane:ethyl acetate 4:1) and mass spectrometry (ESIMS, m/z: 186.25 for the tert-butyl analog) . Nuclear magnetic resonance (NMR) spectroscopy resolves structural features like the methyl ester and amine protons.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store in sealed containers away from ignition sources, as recommended for structurally similar carbamates .
Advanced Research Questions
Q. How can ring puckering coordinates resolve conformational ambiguities in the pyrrolidine ring of this compound?
- Methodological Answer: The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantify nonplanar ring distortions. For pyrrolidine derivatives, displacement coordinates perpendicular to the mean ring plane are calculated from crystallographic data. This approach avoids approximations inherent in torsion-angle-based methods and enables comparison of pseudorotational conformers .
Q. What crystallographic tools are optimal for resolving structural discrepancies in this compound derivatives?
- Methodological Answer: SHELXL refines small-molecule structures against high-resolution X-ray data, while Mercury CSD visualizes and compares packing motifs (e.g., hydrogen-bonding networks). ORTEP-III generates publication-quality thermal ellipsoid plots to highlight anisotropic displacement parameters .
Q. How can synthetic byproducts in this compound synthesis be identified and minimized?
- Methodological Answer: Byproducts (e.g., Boc-deprotected intermediates) are characterized via ESIMS and HPLC. Optimizing reaction conditions (e.g., stoichiometry of tert-butyl carbamate reagents) reduces side reactions. Dynamic NMR can monitor real-time intermediate stability .
Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer: Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) directs stereochemistry at the 3-amino position. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess. Crystallographic data (e.g., Flack parameter) confirms absolute configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound analogs?
- Methodological Answer: Discrepancies in chemical shifts may arise from solvent effects, tautomerism, or dynamic processes. Variable-temperature NMR and 2D experiments (COSY, NOESY) clarify exchange phenomena. Cross-validate with computational models (DFT) to assign signals confidently .
Q. Why do crystallographic studies of this compound derivatives show variable hydrogen-bonding motifs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
